molecular formula C7H6BrNO3 B1287443 4-Bromo-2-methyl-6-nitrophenol CAS No. 20294-50-2

4-Bromo-2-methyl-6-nitrophenol

Cat. No.: B1287443
CAS No.: 20294-50-2
M. Wt: 232.03 g/mol
InChI Key: KWNYDIOUTKEIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-6-nitrophenol is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemistry

  • Preparation of Nitrophenol Derivatives

    4-Bromo-2-methyl-6-nitrophenol serves as a precursor in the preparation of various nitrophenol derivatives. The lithiation of 2-bromo-6-nitrophenol derivatives allows for the synthesis of 2-substituted-6-nitrophenols, useful in organic synthesis (Hardcastle, Quayle, & Ward, 1994).

  • Formation of Nitrocyclohexa-dienones

    Nitration of p-halophenols, including 4-bromo-2-methylphenol, leads to the formation of 4-halo-4-nitrocyclohexa-2,5-dienones. This reaction is significant in the study of reaction mechanisms and the synthesis of complex organic compounds (Clewley, Cross, Fischer, & Henderson, 1989).

  • Spectroscopic and DFT Studies

    The synthesized compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been studied for its spectroscopic properties and intermolecular interactions, providing insights into molecular structures and chemical reactivity (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

Environmental Science and Toxicology

  • Toxicity in Methanogenic Systems

    Research on nitrophenols, including this compound, has shown their impact on methanogenic systems, which is crucial in understanding environmental pollution and wastewater treatment processes (Haghighi Podeh, Bhattacharya, & Qu, 1995).

  • Photocatalytic Activity

    Investigations into the photocatalytic degradation of nitrophenols, including this compound, reveal potential applications in environmental remediation, particularly in water treatment and pollution control (Chakraborty et al., 2021).

  • Biodegradation Studies

    Studies on the biodegradation of nitrophenols, including this compound, by specific microorganisms like Ralstonia sp. SJ98, offer insights into environmental bioremediation strategies and the breakdown of toxic compounds in nature (Bhushan et al., 2000).

Safety and Hazards

“4-Bromo-2-methyl-6-nitrophenol” is classified as causing skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “4-Bromo-2-methyl-6-nitrophenol” are not mentioned in the literature, it is noted that the compound is used for research purposes . Therefore, it can be inferred that future directions may involve further exploration of its properties and potential applications in various fields.

Properties

IUPAC Name

4-bromo-2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNYDIOUTKEIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615259
Record name 4-Bromo-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20294-50-2
Record name 4-Bromo-2-methyl-6-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20294-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-methyl-6-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methyl-6-nitrophenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methyl-6-nitrophenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methyl-6-nitrophenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methyl-6-nitrophenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methyl-6-nitrophenol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methyl-6-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.